molecular formula C20H23Cl2NO2 B3755716 4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide

Cat. No.: B3755716
M. Wt: 380.3 g/mol
InChI Key: KJAULBBDFZXLSD-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broadleaf weeds. The structure of this compound includes a butanamide backbone with two aromatic rings substituted with chlorine and ethyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.

    Amidation: The 2,4-dichlorophenoxybutanoic acid is then reacted with 2,6-diethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired butanamide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant physiology and its potential as a growth regulator.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. This results in the death of targeted broadleaf weeds. The compound primarily targets the auxin receptors, mimicking the natural plant hormone auxin and causing uncontrolled growth and eventual plant death.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • MCPA (2-methyl-4-chlorophenoxyacetic acid)
  • Dicamba (3,6-dichloro-2-methoxybenzoic acid)

Uniqueness

4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct physicochemical properties and biological activity compared to other phenoxy herbicides. Its dual substitution with chlorine and ethyl groups enhances its herbicidal efficacy and selectivity.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2,6-diethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2NO2/c1-3-14-7-5-8-15(4-2)20(14)23-19(24)9-6-12-25-18-11-10-16(21)13-17(18)22/h5,7-8,10-11,13H,3-4,6,9,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAULBBDFZXLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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